OB-1 is a novel inhibitor of stomatin-like protein-3 (STOML3) oligomerization that reversibly reduce the sensitivity of mechanically gated currents in sensory neurons and silence mechanoreceptors in vivo.
Synthesis Analysis
From p-methylbenzonitrile: [, ] The process involves chlorination, cyclization, and condensation reactions.
From p-methylbenzoic acid and its ethyl ester: [] Oxidation with CrO3 in acetic anhydride, side-chain chlorination with SOCl2 in chlorobenzene, esterification with triethyl phosphite, and two condensation reactions.
From 4-chloromethylbenzoic acid, triethyl phosphite, methyl p-formylbenzoate, and o-aminophenol: [] Esterification, condensation, and cyclization reactions.
Mechanism of Action
Fluorescent bleaching agent: [, , , ] The mechanism likely involves absorption of UV light and subsequent emission of visible blue light, thereby enhancing the appearance of whiteness in materials.
Light stabilizer: [] The mechanism could involve absorbing harmful UV radiation or quenching free radicals generated by UV exposure, thus protecting the material from photodegradation.
STOML3 oligomerisation inhibitor: [] While the precise mechanism is unclear, OB-1 is believed to prevent the formation of STOML3 oligomers, which are thought to facilitate the opening of mechanically sensitive ion channels, potentially contributing to pain sensation.
Physical and Chemical Properties Analysis
Solubility: [] OB-1 exhibits varying solubility in different solvents, including chlorobenzene, N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and water.
Fluorescence: [, , , ] OB-1 exhibits fluorescent properties, emitting blue light when exposed to UV radiation.
Applications
Textile Industry: [, , , , ] OB-1 is used as a fluorescent bleaching agent to enhance the whiteness of textiles, particularly in the production of polyester fibers. [, ] Its synthesis process has been optimized to achieve high purity and yield, making it a viable alternative to imported bleaching agents. [, ]
Material Science: [] OB-1 has been explored as a light stabilizer for poly-p-phenylenebenzobisoxazole fibers. Incorporation of OB-1 into the fibers significantly enhanced their resistance to sunlight degradation, improving their longevity and performance.
Pain Management: [] OB-1 showed promising results in reducing inflammatory bone pain in rats by inhibiting STOML3 oligomerisation. This suggests its potential as a therapeutic target for pain management.
Obesity Research: [] OB-1 was investigated for its anti-obesity effects in rats, demonstrating some benefits like increased activity and reduced adipocyte size. While not a direct anti-obesity agent, it might play a role in regulating cellular metabolism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
16F16 is a protein disulfide isomerase (PDI) inhibitor. It inhibits PDI reductase activity in an enzyme assay when used at concentrations ranging from 1 to 100 µg/ml. 16F16 reduces PC12 cell apoptosis induced by the misfolded huntingtin protein HTTQ103. It suppresses PDI-dependent mitochondrial outer membrane permeabilization (MOMP) in isolated PC12 cell mitochondria. 16F16 (2, 3, 4, and 10 µM) reduces HTTN90Q73 mutant huntingtin-induced medium spinal neuron death and MOMP in rat corticostriatal slices. It also reduces pyramidal neuron death induced by amyloid-β precursor protein (APP) in rat corticostriatal slices. PDI inhibitor 16F16 is a protein disulfide isomerase (PDI) inhibitor, first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein. 16F16 not only suppressed apoptosis induced by the misfolded protein mutant hungtingtin, it also protected rat neurons from cell death triggered by Aβ peptide. The actions of this inhibitor helped to identify a new mechanism in which a cell death pathway is regulated by protein misfolding via PDI upregulation.
PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that PIK-75, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.
PD 198306 is an orally bioavailable and potent inhibitor of MAPK kinase 1/2 (MEK1/2; IC50 = 8 nM). It is selective for MEK1/2 over ERK, c-Src, PI3Kγ, and cyclin-dependent kinases (IC50s = >1 μM). PD 198306 (3-100 μM) reduces ERK1/2 phosphorylation and inhibits growth of HL-60 cells in vitro. In vivo, PD 198306 (10-30 mg/kg) reduces ERK1/2 phosphorylation and matrix metalloproteinase-1 (MMP-1) expression in a dose-dependent manner in a rabbit model of osteoarthritis. It also reduces ERK1/2 activity in the lumbar spinal cord and blocks static allodynia in rat models of neuropathic pain induced by streptozotocin or chronic constriction injury. PD-198306 is a cell-permeable amino-benzamide compound that acts as a potent and non-ATP-competitive inhibitor of MEK1/2 (IC50 = 8 nM) with an excellent selectivity over ERK, c-Src, Cdk's, and PI 3-Kγ (IC50 >1.0 μM).
Selective inhibitor of p110α (IC50 values are 5.8, 76 nM and 1.3 μM at p110α, p110γ and p110β, respectively). Inhibits production of PIP2 and PIP3 in adipocytes, phosphorylation of Akt and activation of mTORC1. Cell-permeable. Phosphatidylinositol 3-kinase (PI3K) catalyzes the synthesis of the second messengers PtdIns-(3)-P, PtdIns-(3,4)-P2, and PtdIns-(3,4,5)-P3. The PI3K family of enzymes is comprised of 15 members that are divided into three classes according to their structure, substrate specificity, and mode of regulation. In the class I PI3Ks, p110α is the primary PI3K isoform required for insulin signaling in adipocytes and myotubes and is frequently mutated in primary tumors. Small molecule inhibitors of p110α are of interest in cancer treatment research. PIK-75 is an imidazopyridine that selectively inhibits p110α with an IC50 value of 5.8 nM. It inhibits p110γ and p110β considerably less effectively with IC50 values of 0.076 µM and 1.3 µM, respectively. In adipocytes and myotubes, PIK-75 blocks production of PIP2 and/or PIP3, phosphorylation of Akt, and activation of mTORC1.2 PIK-75 was developed as part of a PI 3-kinase drug discovery program. PIK75 attenuates insulin stimulation of Akt/PKB in a range of cell types at 100 nM. The compound has been reported to block growth of a range of cell lines with an IC50 value in the region of 50 nM. In vivo studies have shown that PIK-75, administered at 50 mg/kg, inhibited the growth of HeLa cell xenografts in mice models.
PIK-III is an inhibitor of the type 3 phosphatidylinositol 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34) that binds a unique hydrophobic pocket (IC50 = 18 nM). It is selective for Vps34 over related PI3K isoforms, PI4Kβ, and mTOR. PIK-III acutely inhibits autophagy and de novo lipidation of LC3, leading to stabilization of autophagy substrates. PIK-III, also known as VPS34-IN2, is a VPS34 inhibitor which blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo. PIK-III binds a unique hydrophobic pocket not present in related kinases such as PIKα. PIK-III acutely inhibits autophagy and de novo lipidation of LC3, and leads to the stabilization of autophagy substrates..